2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol 2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17989643
InChI: InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7-,8-,9+/m0/s1
SMILES:
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

CAS No.:

Cat. No.: VC17989643

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol -

Specification

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name 2-[[(3aR,4S,6S,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Standard InChI InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7-,8-,9+/m0/s1
Standard InChI Key WNYYMPICYAOQAE-XSPKLOCKSA-N
Isomeric SMILES CC1(O[C@H]2[C@H](C[C@@H]([C@H]2O1)OCCO)N)C
Canonical SMILES CC1(OC2C(CC(C2O1)OCCO)N)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the cyclopenta[d] dioxolane family, featuring a fused bicyclic system with a 3aH-cyclopenta[d] dioxolane core. The stereochemistry is defined by the (3aR,4S,6S,6aS) configuration, which imposes specific spatial constraints critical for its biological interactions . The molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₄
Molecular Weight217.26 g/mol
CAS Number274693-55-9 (free base)
376608-65-0 (dihydroxysuccinate salt)
SolubilityNot publicly reported
Storage ConditionsRoom temperature, dry environment

The dihydroxysuccinate salt form (CAS 376608-65-0) is commonly utilized in industrial settings to enhance stability, though solubility data remain proprietary .

Synthetic Pathways and Optimization

Industrial-Scale Production

Patent WO2015067111A1 discloses a green chemistry approach starting from (1R,2R,3S,4S)-rel-1,2;3,4-diepoxycyclopentane. Key steps include:

  • Epoxide Ring-Opening: Ethylene glycol-mediated opening under mild acidic conditions (20–25°C) achieves 98% yield of the diol intermediate .

  • Amination: Selective introduction of the amino group via phthalimide protection followed by hydrazine deprotection, minimizing side reactions .

  • Ethoxylation: Williamson ether synthesis couples ethanol to the cyclopentane core using potassium tert-butoxide in tert-butanol .

Table 2: Comparative Synthesis Metrics

Method B’s lower temperature and aqueous compatibility make it preferable for sustainable manufacturing .

Analytical Characterization

While source materials lack spectral data, standard characterization would involve:

  • NMR: Distinct signals for the dimethyl groups (δ 1.2–1.4 ppm) and ethoxy protons (δ 3.5–3.7 ppm) .

  • HPLC-MS: ESI-HRMS expected m/z 218.1389 [M+H]⁺ (calculated for C₁₀H₁₉NO₄) .

Pharmacological Relevance

Role in Ticagrelor Synthesis

As the penultimate intermediate, this compound undergoes:

  • Triazole Formation: Coupling with 5-(propylthio)-1H-1,2,3-triazole-4-carboxamide under Mitsunobu conditions .

  • Final Functionalization: Introduction of the 3,4-difluorophenylcyclopropylamino group completes the Ticagrelor structure .

The stereochemical fidelity at C4 and C6 directly impacts Ticagrelor’s P2Y₁₂ receptor binding affinity, with <1% enantiomeric impurity causing >50% activity loss .

Regulatory and Industrial Status

  • GMP Compliance: Current manufacturers adhere to ICH Q11 guidelines for critical quality attributes .

  • Global Demand: Estimated annual production exceeds 50 metric tons to meet Ticagrelor API needs .

Future Directions

  • Continuous Flow Synthesis: Microreactor technology could enhance yield and reduce waste .

  • Biocatalytic Routes: Enantioselective aminotransferases may replace chemical amination steps .

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